H-Lys-Tyr-Lys-OH acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

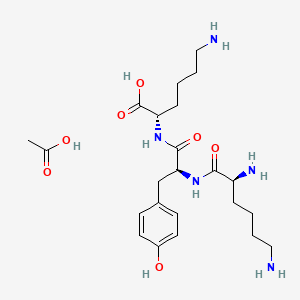

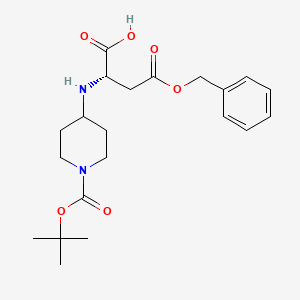

“H-Lys-Tyr-Lys-OH acetate” is an oligopeptide . It is used in routine laboratory procedures such as binding enzymes or coupling peptides to carrier proteins .

Synthesis Analysis

The synthesis of “this compound” involves complex biochemical reactions. For instance, tyrosine (Tyr) is synthesized from prephenate, downstream of the shikimate pathway, by two reactions: an oxidative decarboxylation and a transamination .

Molecular Structure Analysis

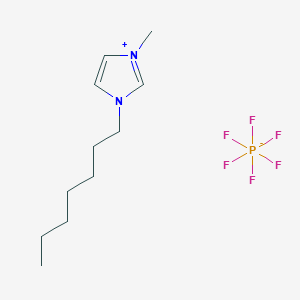

The molecular formula of “this compound” is C23H39N5O7 . However, the detailed 3D structure is not available as conformer generation is disallowed since it’s too flexible, mixture or salt .

Chemical Reactions Analysis

“this compound” is involved in various chemical reactions. For instance, it is used together with uracil DNA glycosylase to quantify uracil . It is also used as a model peptide to study free radical oxidation and electron capture mechanisms .

Applications De Recherche Scientifique

H-Lys-Tyr-Lys-OH acetate has been studied for its potential therapeutic applications in various diseases, including cancer. It has been shown to have anti-tumor activity in various in vitro and in vivo models. It has also been studied for its potential in treating inflammation, cardiovascular diseases, and neurological disorders. In addition, this compound has been found to have antioxidant and anti-aging properties.

Mécanisme D'action

Target of Action

The primary target of the compound H-Lys-Tyr-Lys-OH Acetate salt, also known as Lysyltyrosyllysine, is apurinic/apyrimidinic sites (AP-sites) in circular DNA . These sites are crucial in DNA repair and are involved in the base excision repair pathway.

Mode of Action

The compound interacts with its targets by inducing nicks at apurinic/apyrimidinic sites in circular DNA . This interaction leads to a break in the DNA strand at the AP-site, facilitating the repair process.

Biochemical Pathways

The compound affects the base excision repair pathway , a crucial mechanism for repairing damaged DNA and maintaining genomic stability . The induction of nicks at AP-sites is a critical step in this pathway, leading to the removal and replacement of the damaged base.

Result of Action

The result of the compound’s action is the facilitation of DNA repair at AP-sites . By inducing nicks at these sites, the compound aids in the removal of damaged bases, contributing to the maintenance of genomic stability.

Avantages Et Limitations Des Expériences En Laboratoire

H-Lys-Tyr-Lys-OH acetate has several advantages for lab experiments. It is relatively simple to synthesize, and its structure allows for easy manipulation and modification. In addition, this compound has been found to have multiple mechanisms of action and can be used to study a variety of biological processes. However, this compound has some limitations as well. It is not very stable and is sensitive to heat and light. Additionally, it is not water soluble and must be dissolved in organic solvents.

Orientations Futures

H-Lys-Tyr-Lys-OH acetate has great potential for therapeutic applications in various diseases, including cancer. Future research should focus on further elucidating the mechanisms of action of this compound and exploring its potential therapeutic applications in other diseases. In addition, further research should focus on developing more stable forms of this compound and exploring its potential for drug delivery. Finally, further research should focus on exploring the potential of this compound as a biomarker for cancer and other diseases.

Méthodes De Synthèse

H-Lys-Tyr-Lys-OH acetate is synthesized by the condensation reaction of lysine and tyrosine. The lysine is reacted with a base such as sodium hydroxide to form an anion. The anion then reacts with the tyrosine to form a Schiff base, which is then reduced to this compound. The synthesis of this compound is relatively simple and can be accomplished in a few steps.

Propriétés

IUPAC Name |

acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35N5O5.C2H4O2/c22-11-3-1-5-16(24)19(28)26-18(13-14-7-9-15(27)10-8-14)20(29)25-17(21(30)31)6-2-4-12-23;1-2(3)4/h7-10,16-18,27H,1-6,11-13,22-24H2,(H,25,29)(H,26,28)(H,30,31);1H3,(H,3,4)/t16-,17-,18-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXOYNFTOCTMGG-UVJOBNTFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39N5O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-8-methylH-imidazo[1,2-a]pyridine](/img/structure/B6336207.png)

![2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336240.png)

![2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336244.png)

![3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6336258.png)

![1-[2-(Dimethylamino)ethyl]-1H-benzimidazol-5-amine trihydrochloride, 95%](/img/structure/B6336275.png)